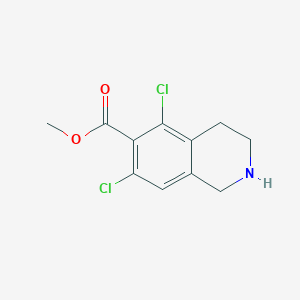![molecular formula C13H27NO2Si B15065343 2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline CAS No. 294201-81-3](/img/structure/B15065343.png)
2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethyldimethoxysilyl)decahydroisoquinoline is a compound that belongs to the class of decahydroisoquinolines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyldimethoxysilyl group attached to the decahydroisoquinoline ring system. Decahydroisoquinolines are known for their diverse biological activities and are found in various natural alkaloids and pharmaceutical drugs .
Métodos De Preparación
The synthesis of 2-(Ethyldimethoxysilyl)decahydroisoquinoline can be achieved through several synthetic routes. One common method involves the hydrogenation of isoquinoline or tetrahydroisoquinoline in the presence of a suitable catalyst . The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
2-(Ethyldimethoxysilyl)decahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
2-(Ethyldimethoxysilyl)decahydroisoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an Ebola invasion inhibitor, acting on the EBOV-GP target spot . Additionally, it has applications in the development of pharmaceutical drugs due to its biological activity and selectivity . In the industry, it may be used in the production of fine chemicals and pharmaceutical intermediates .
Mecanismo De Acción
The mechanism of action of 2-(Ethyldimethoxysilyl)decahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, as an Ebola invasion inhibitor, it acts on the EBOV-GP target spot, inhibiting the entry of the virus into host cells . The compound’s biological activity is attributed to its ability to bind to specific receptors or enzymes, thereby modulating their function and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
2-(Ethyldimethoxysilyl)decahydroisoquinoline can be compared with other similar compounds such as decahydroisoquinoline, tetrahydroisoquinoline, and isoquinoline. While all these compounds share a common isoquinoline backbone, their chemical properties and biological activities differ due to the presence of different functional groups. For example, decahydroisoquinoline is the saturated form of isoquinoline and is known for its occurrence in natural alkaloids . Tetrahydroisoquinoline, on the other hand, is an intermediate in the synthesis of various pharmaceutical drugs . The unique ethyldimethoxysilyl group in 2-(Ethyldimethoxysilyl)decahydroisoquinoline imparts distinct chemical and biological properties to the compound, making it valuable for specific applications .
Propiedades
Número CAS |
294201-81-3 |
|---|---|
Fórmula molecular |
C13H27NO2Si |
Peso molecular |
257.44 g/mol |
Nombre IUPAC |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-ethyl-dimethoxysilane |
InChI |
InChI=1S/C13H27NO2Si/c1-4-17(15-2,16-3)14-10-9-12-7-5-6-8-13(12)11-14/h12-13H,4-11H2,1-3H3 |
Clave InChI |
ZSYRNURLDQPBSK-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](N1CCC2CCCCC2C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)








![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)
![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)


